1,10-Phenanthroline-2-carbonitrile
Overview
Description
1,10-Phenanthroline-2-carbonitrile is a chemical compound with the linear formula C13H7N3 . It has a molecular weight of 205.22 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-2-carbonitrile is characterized by its linear formula C13H7N3 . Further structural analysis would require more specific data such as X-ray diffraction analysis or density functional theory (DFT) methods .
Physical And Chemical Properties Analysis
1,10-Phenanthroline-2-carbonitrile is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 205.22 and a linear formula of C13H7N3 .
Scientific Research Applications
Surface Modification of Electrodes : 1,10-Phenanthroline has been used in modifying the surface of glassy carbon electrodes. This process involves grafting phenanthroline molecules onto the electrode surface, enhancing its electrochemical properties and applications in sensors and catalysis (Oztekin & Yazıcıgil, 2009).
Synthesis of Novel Compounds : It is involved in the synthesis of new classes of compounds, such as cyano-pyrrolo[1,2-a][1,10]phenanthroline derivatives, indicating its versatility in organic synthesis and potential for creating novel materials and molecules (Marandi et al., 2013).
Electrochemical and Spectroscopic Characterization : Research has focused on the electrochemical and spectroscopic characterization of various 1,10-phenanthroline derivatives, providing insights into their chemical properties and potential applications in electronic and photonic devices (Nycz et al., 2019).
Chemiluminescence Studies : Studies involving the chemiluminescent properties of 1,10-phenanthroline have implications in analytical chemistry, particularly in the analysis of metals and organic complexes (Xiao et al., 2002).
Preconcentration of Trace Metals : It has been used as a complexing agent in preconcentration techniques for trace metals, demonstrating its utility in environmental monitoring and metal analysis (Mikuła & Puzio, 2007).
Recognition and Sensing Applications : Its role in selective recognition of copper ions and hydrogen peroxide sensing highlights its potential in developing sensors for environmental and health applications (Gayathri & Kumar, 2014).
Photochromic Behavior and Complex Formation : Research into the photochromic behavior of 1,10-phenanthroline derivatives, particularly in forming stable complexes with metals like Cu(I), opens avenues in photochemical and material sciences (Uehara et al., 2012).
Nanoparticle Stabilization and Phase Transfer : The use of 1,10-phenanthroline in stabilizing gold nanoparticles and facilitating phase transfer processes demonstrates its role in nanotechnology and material science (Mayer et al., 2008).
Green Chemistry Applications : Its involvement in environmentally friendly cyclization reactions showcases its potential in green chemistry and sustainable processes (Nematollahi & Dadpou, 2011).
Building Blocks for Luminescent Molecules : 1,10-Phenanthroline serves as a versatile building block for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds, useful in various analytical and technological applications (Accorsi et al., 2009).
Enhancement of Supercapacitor Performance : Its role as an electrolyte additive in supercapacitors highlights its contribution to energy storage technology and the development of high-performance capacitive devices (Borenstein et al., 2015).
Safety And Hazards
1,10-Phenanthroline-2-carbonitrile may be harmful if inhaled and may cause irritation to the skin, eyes, nose, throat, and upper respiratory tract . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
properties
IUPAC Name |
1,10-phenanthroline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMQCFPLQFCYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350474 | |
Record name | 1,10-phenanthroline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2-carbonitrile | |
CAS RN |
1082-19-5 | |
Record name | 1,10-phenanthroline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1082-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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